molecular formula C16H18O2 B14466502 2,2'-(2-Methylpropane-1,1-diyl)diphenol CAS No. 67897-10-3

2,2'-(2-Methylpropane-1,1-diyl)diphenol

Cat. No.: B14466502
CAS No.: 67897-10-3
M. Wt: 242.31 g/mol
InChI Key: GNECNKSOMNJZKM-UHFFFAOYSA-N
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Description

2,2’-(2-Methylpropane-1,1-diyl)diphenol is a synthetic organic compound known for its unique chemical structure and properties. It is a type of bisphenol, which is a class of compounds characterized by two hydroxyphenyl functionalities. This compound is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)diphenol typically involves the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2,2’-(2-Methylpropane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methylpropane-1,1-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.

Scientific Research Applications

2,2’-(2-Methylpropane-1,1-diyl)diphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Research is ongoing into its potential therapeutic applications and its effects on human health.

    Industry: It is used in the production of plastics, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2’-(2-Methylpropane-1,1-diyl)diphenol exerts its effects involves its interaction with various molecular targets. It can bind to hormone receptors, mimicking or blocking the action of natural hormones. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A well-known compound with similar structure and properties.

    Bisphenol S: Another bisphenol with different substituents on the phenyl rings.

    Bisphenol F: Similar to bisphenol A but with a different central linking group.

Uniqueness

2,2’-(2-Methylpropane-1,1-diyl)diphenol is unique due to its specific substituents and the resulting chemical properties. Its stability and reactivity make it particularly useful in industrial applications, and its potential biological effects are of significant interest in scientific research.

Properties

CAS No.

67897-10-3

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-[1-(2-hydroxyphenyl)-2-methylpropyl]phenol

InChI

InChI=1S/C16H18O2/c1-11(2)16(12-7-3-5-9-14(12)17)13-8-4-6-10-15(13)18/h3-11,16-18H,1-2H3

InChI Key

GNECNKSOMNJZKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1O)C2=CC=CC=C2O

Origin of Product

United States

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